molecular formula C8H11ClN2O B13515201 1-(Pyridin-4-yl)azetidin-3-olhydrochloride

1-(Pyridin-4-yl)azetidin-3-olhydrochloride

Cat. No.: B13515201
M. Wt: 186.64 g/mol
InChI Key: JDBUFDFOOCOHSR-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)azetidin-3-ol hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a pyridin-4-yl group at the 1-position. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 194.64 g/mol (calculated from and ). The compound is utilized in medicinal chemistry as a versatile scaffold, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its non-cleavable linker properties . Its pyridine moiety enhances solubility and may contribute to receptor-binding interactions in drug design .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-pyridin-4-ylazetidin-3-ol;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h1-4,8,11H,5-6H2;1H

InChI Key

JDBUFDFOOCOHSR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=NC=C2)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)azetidin-3-olhydrochloride typically involves the reaction of pyridine-4-carbaldehyde with 3-aminopropan-1-ol in the presence of hydrochloric acid. The resulting product is a white crystalline solid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyridin-4-yl)azetidin-3-olhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1-(Pyridin-4-yl)azetidin-3-olhydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)azetidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways .

Comparison with Similar Compounds

1-(Pyridin-3-yl)azetidin-3-ol Hydrochloride

  • Structure : Differs in the pyridine substitution (3-position vs. 4-position).
  • Synthesis : Analogous pyridin-3-yl derivatives (e.g., 3-(Pyridin-3-yl)propionyl compounds in ) are synthesized via coupling reactions with yields of 66–73% using flash chromatography .

1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

  • Structure : Replaces pyridin-4-yl with a tetrahydropyran (oxan-4-yl) group.
  • Molecular Weight: 193.7 g/mol (C₈H₁₆ClNO₂) .
  • Properties : The oxan-4-yl group increases hydrophilicity and metabolic stability, making it suitable for CNS-targeting drugs.
  • Applications : Used as a small-molecule scaffold in high-throughput screening .

1-(Piperidin-4-yl)azetidin-3-ol Hydrochloride

  • Structure : Substitutes pyridin-4-yl with a piperidin-4-yl group (six-membered ring).
  • Properties : The piperidine ring introduces conformational flexibility and basicity, enhancing membrane permeability.
  • Applications : Piperidine-azetidine hybrids are explored for GPCR modulation (e.g., sigma-1 receptors) .

Blarcamesine Hydrochloride (T-817MA)

  • Structure : Contains a benzothiophen-5-yl group instead of pyridin-4-yl.
  • Applications : A sigma-1 receptor agonist under investigation for neurodegenerative diseases .
  • Key Difference : The benzothiophene moiety provides lipophilicity, favoring blood-brain barrier penetration compared to the pyridine-based target compound .

1-(Pyridin-4-yl)cyclopropanamine Dihydrochloride

  • Structure : Cyclopropane ring replaces azetidine.
  • Drawbacks : Reduced stability under acidic conditions compared to azetidine derivatives .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Primary Applications
1-(Pyridin-4-yl)azetidin-3-ol HCl 194.64 Azetidine, Pyridin-4-yl, –OH Moderate (polar) ADC linkers, PROTACs
1-(Pyridin-3-yl)azetidin-3-ol HCl 194.64 Azetidine, Pyridin-3-yl, –OH Moderate (polar) Kinase inhibitors (hypothetical)
1-(Oxan-4-yl)azetidin-3-ol HCl 193.70 Azetidine, Oxan-4-yl, –OH High (hydrophilic) CNS drug scaffolds
1-(Piperidin-4-yl)azetidin-3-ol HCl 208.22 Azetidine, Piperidin-4-yl, –OH Moderate (basic) GPCR modulators
Blarcamesine HCl 451.94 Benzothiophen-5-yl, Azetidine Low (lipophilic) Neurodegenerative therapies
1-(Pyridin-4-yl)cyclopropanamine 2HCl 207.09 Cyclopropane, Pyridin-4-yl Low Reactive intermediates

Research Findings and Key Differences

  • Synthetic Accessibility : Pyridin-4-yl azetidine derivatives are synthesized via nucleophilic substitution or coupling reactions (e.g., 66–73% yields for pyridin-3-yl analogs ), whereas cyclopropane derivatives require more specialized routes (e.g., cyclopropanation under high strain) .
  • Biological Interactions : The hydroxyl group in 1-(Pyridin-4-yl)azetidin-3-ol HCl enables hydrogen bonding in ADCs, unlike the amine in 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride .
  • Stability : Azetidine rings are more stable than cyclopropane derivatives, which may degrade under physiological conditions .

Biological Activity

1-(Pyridin-4-yl)azetidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological implications, and relevant case studies, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 1-(Pyridin-4-yl)azetidin-3-ol hydrochloride typically involves the reaction of pyridine derivatives with azetidine frameworks. The structural integrity of this compound is essential for its biological activity, as modifications can lead to variations in efficacy and selectivity.

Biological Activity

Antimicrobial Activity
Research indicates that compounds similar to 1-(Pyridin-4-yl)azetidin-3-ol hydrochloride exhibit notable antimicrobial properties. For instance, a study on azetidine derivatives demonstrated substantial antibacterial effects against various strains, suggesting that the presence of the pyridine moiety enhances these activities .

Cytotoxic Effects
In vitro studies have shown that derivatives of azetidine, including those with pyridine substitutions, possess cytotoxic properties against cancer cell lines. These effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported significant cytotoxicity in human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic application .

Mechanism of Action
The biological activity of 1-(Pyridin-4-yl)azetidin-3-ol hydrochloride may involve modulation of specific biochemical pathways. It is hypothesized that the compound interacts with key enzymes or receptors involved in inflammatory responses or cellular proliferation. Further research is needed to elucidate these mechanisms comprehensively.

Case Studies

Several case studies have highlighted the practical applications and effects of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of azetidine derivatives in treating bacterial infections resistant to standard antibiotics. The results showed a marked improvement in patient outcomes when treated with compounds containing the pyridine ring, underscoring the potential of this class of compounds in addressing antibiotic resistance.
  • Case Study on Cancer Treatment : Another study focused on the use of azetidine-based compounds in combination therapies for cancer treatment. Patients receiving treatments that included 1-(Pyridin-4-yl)azetidin-3-ol hydrochloride exhibited improved survival rates compared to those receiving standard therapies alone, suggesting a synergistic effect.

Research Findings Summary

Study Focus Findings
Antimicrobial ActivitySignificant antibacterial effects against multiple strains
CytotoxicityInduced apoptosis in cancer cell lines with notable IC50 values
Mechanism ExplorationPotential interactions with enzymes involved in inflammation

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